Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

(2-Bromo-5-iodophenyl)methanol structure
946525-30-0 structure
Nom du produit:(2-Bromo-5-iodophenyl)methanol
Numéro CAS:946525-30-0
Le MF:C7H6BrIO
Mégawatts:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol Propriétés chimiques et physiques

Nom et identifiant

    • 2-BROMO-5-IODOBENZYLALCOHOL
    • (2-Bromo-5-iodophenyl)methanol
    • 2-bromo-5-iodoBenzenemethanol
    • 2-BROMO-5-IODOBENZYL ALCOHOL
    • 2-bromo-5-iodobenzylalcohol
    • WDXHGFYJUQMFDV-UHFFFAOYSA-N
    • Benzenemethanol, 2-bromo-5-iodo-
    • (2-Bromo-5-iodo-phenyl)-methanol
    • CL9121
    • AS05950
    • CM13297
    • 4-Bromo-3-hydroxymethyl-1-iodo-benzene
    • AK158350
    • ST24033832
    • Z1150
    • 2-Bromo-5-iodobenzenemethanol (ACI)
    • SCHEMBL1713834
    • WMB52530
    • SY110675
    • DTXSID20698488
    • AKOS024258482
    • DS-9342
    • MFCD11044842
    • Z1269159494
    • EN300-2950157
    • CS-0031364
    • DA-26783
    • 946525-30-0
    • AS-813/43501691
    • AC-30706
    • 2-Bromo-5-iodobenzyl alcohol, 97%
    • MDL: MFCD11044842
    • Piscine à noyau: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
    • La clé Inchi: WDXHGFYJUQMFDV-UHFFFAOYSA-N
    • Sourire: BrC1C(CO)=CC(I)=CC=1

Propriétés calculées

  • Qualité précise: 311.86467g/mol
  • Masse isotopique unique: 311.86467g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 1
  • Complexité: 110
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 20.2
  • Le xlogp3: 2.4

Propriétés expérimentales

  • Dense: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 112-116 °C
  • Solubilité: Légèrement soluble (1,6 g / l) (25 ºC),

(2-Bromo-5-iodophenyl)methanol Informations de sécurité

  • Description des dangers: H315-H319-H335
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Conditions de stockage:2-8°C

(2-Bromo-5-iodophenyl)methanol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB440740-25 g
(2-Bromo-5-iodophenyl)methanol
946525-30-0
25g
€244.70 2023-04-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC073-20g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
20g
564.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B48840-25g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
25g
¥329.0 2022-10-09
Chemenu
CM102432-100g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 95+%
100g
$*** 2023-05-29
Enamine
EN300-2950157-0.25g
(2-bromo-5-iodophenyl)methanol
946525-30-0 95.0%
0.25g
$22.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067484-25g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
25g
¥194.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067484-100g
(2-Bromo-5-iodophenyl)methanol
946525-30-0 98%
100g
¥831.00 2024-04-24
abcr
AB440740-10g
(2-Bromo-5-iodophenyl)methanol, 95%; .
946525-30-0 95%
10g
€75.00 2025-02-17
abcr
AB440740-100g
(2-Bromo-5-iodophenyl)methanol, 95%; .
946525-30-0 95%
100g
€181.80 2024-08-03
Enamine
EN300-2950157-25g
(2-bromo-5-iodophenyl)methanol
946525-30-0 95%
25g
$232.0 2023-09-06

(2-Bromo-5-iodophenyl)methanol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
Référence
Treatment of metabolic disorders in equine animals
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Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, rt
Référence
(Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
Référence
Processes for preparing peptide analog as antiviral agent
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
Référence
Treatment of metabolic disorders in feline animals
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Method for preparation of 2-bromo-5-iodobenzylalcohol
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
Treatment of metabolic disorders in canine animals
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  10 - 15 °C; 12 - 16 h, 10 - 15 °C
Référence
Preparation method of 2-bromo-5-iodo-benzyl alcohol
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Référence
Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Solvents: Water ;  0 °C
Référence
Preparation of bicyclic proline compounds as transient receptor potential channel antagonists
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Référence
Process for preparing 5-iodo-2-bromobenzyl alcohol
, China, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

(2-Bromo-5-iodophenyl)methanol Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol
A856370
Pureté:99%
Quantité:500g
Prix ($):364.0